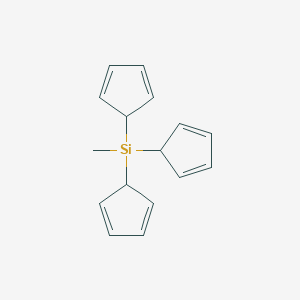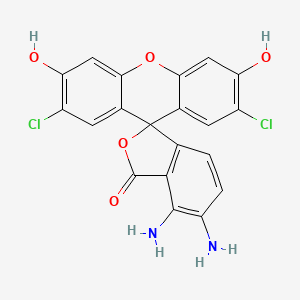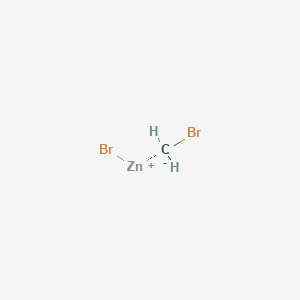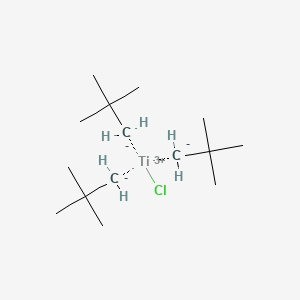
Tris(cyclopentadienyl)methylsilane
Descripción general
Descripción
Tris(cyclopentadienyl)methylsilane is a useful research compound. Its molecular formula is C16H18Si and its molecular weight is 238.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.117777109 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanoscale Starlike Silicon Compounds
Tris(cyclopentadienyl)methylsilane plays a role in the synthesis of nanosize starlike silicon compounds. These compounds demonstrate high fluorescence quantum yields and extended lifetimes of the excited state, making them potentially useful in fluorescence applications (Ishikawa et al., 2000).
Crystal Structure Analysis
It contributes to the understanding of crystal structures and intermolecular interactions. For example, its derivatives have been used to analyze weak intermolecular C—H⋯O hydrogen-bonding interactions using Hirshfeld surface analysis (Krupp et al., 2020).
Catalytic Applications
This compound-related compounds, such as tris(2-pyridylthio)methyl zinc hydride, have been shown to be effective catalysts in chemical reactions involving the insertion of carbonyl groups into Si–H bonds of silanes. This demonstrates its utility in synthetic organic chemistry (Sattler et al., 2015).
Development of Dendrimers
This compound derivatives are utilized in the synthesis of bithiophenesilane dendrimers. These dendrimers have shown significant increases in fluorescence quantum yield, indicating potential applications in materials science (Borshchev et al., 2007).
Thermally Stable Polysiloxanes
Novel thermally stable polysiloxanes with bulky side chain derivatives of this compound have been synthesized. These compounds demonstrate potential for use in high-temperature applications, such as fluid separation membranes (Kowalewska & Stanczyk, 2003).
Silicon-Containing Organic Light-Emitting Diodes (OLEDs)
Compounds derived from this compound have been used in the development of silicon-bridged oligothiophenes for use in organic FET materials and OLEDs. These materials have shown promise as p-type semiconductors with photoactive properties (Ohshita et al., 2007).
Propiedades
IUPAC Name |
tri(cyclopenta-2,4-dien-1-yl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Si/c1-17(14-8-2-3-9-14,15-10-4-5-11-15)16-12-6-7-13-16/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKHLMYLORLWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1C=CC=C1)(C2C=CC=C2)C3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















